molecular formula C12H12Cl2N4 B1671760 Etoprine CAS No. 18588-57-3

Etoprine

Cat. No.: B1671760
CAS No.: 18588-57-3
M. Wt: 283.15 g/mol
InChI Key: PXLPCZJACKUXGP-UHFFFAOYSA-N
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Description

Etoprine is a diaminopyrimidine compound known for its lipid-soluble properties and its role as an inhibitor of dihydrofolate reductase. This compound has been studied for its potential antineoplastic activity, particularly in affecting spermatogenesis and inducing infertility in male rodents .

Preparation Methods

Etoprine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of 3,4-dichlorophenylacetonitrile as a starting material. The reaction conditions include the use of lithium diisopropylamide in tetrahydrofuran at -78°C, followed by further reactions in dioxane at 20°C and dimethyl sulfoxide at 80°C . This method highlights the importance of precise temperature control and the use of specific solvents to achieve the desired product.

Chemical Reactions Analysis

Etoprine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Etoprine has been extensively studied for its scientific research applications, including:

    Chemistry: this compound is used as a model compound in studying the kinetics and mechanisms of dihydrofolate reductase inhibition.

    Biology: The compound’s effects on spermatogenesis and infertility in male rodents have been a focus of biological research.

    Medicine: this compound’s potential antineoplastic activity makes it a candidate for cancer research, particularly in targeting dihydrofolate reductase.

    Industry: this compound’s lipid-soluble properties make it useful in developing formulations for drug delivery systems.

Mechanism of Action

Etoprine exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents the incorporation of deoxyuridine into DNA, thereby disrupting the replication process. This mechanism is particularly effective in rapidly dividing cells, making this compound a potential antineoplastic agent .

Comparison with Similar Compounds

Etoprine is similar to other diaminopyrimidine compounds such as pyrimethamine and mthis compound. These compounds also inhibit dihydrofolate reductase but differ in their lipophilicity and pharmacokinetic properties. For example:

This compound’s unique combination of high lipophilicity and strong binding affinity to plasma proteins distinguishes it from these similar compounds.

Properties

CAS No.

18588-57-3

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.15 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18)

InChI Key

PXLPCZJACKUXGP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

18588-57-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW 2760
DDEP
ethodichlorophen
etoprine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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